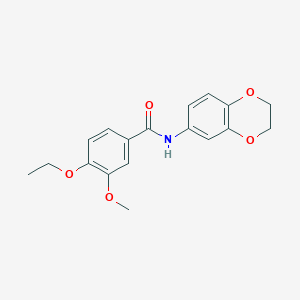![molecular formula C12H11NOS2 B5718938 N-[3-(methylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B5718938.png)
N-[3-(methylthio)phenyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(methylthio)phenyl]-2-thiophenecarboxamide, also known as MTTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thioamides and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. In
Aplicaciones Científicas De Investigación
N-[3-(methylthio)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, N-[3-(methylthio)phenyl]-2-thiophenecarboxamide has been found to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. It has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to these drugs. In addition, N-[3-(methylthio)phenyl]-2-thiophenecarboxamide has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Moreover, N-[3-(methylthio)phenyl]-2-thiophenecarboxamide has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of N-[3-(methylthio)phenyl]-2-thiophenecarboxamide is not fully understood. However, it is believed that N-[3-(methylthio)phenyl]-2-thiophenecarboxamide exerts its biological effects by modulating various signaling pathways involved in cell growth, proliferation, and apoptosis. For example, N-[3-(methylthio)phenyl]-2-thiophenecarboxamide has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. N-[3-(methylthio)phenyl]-2-thiophenecarboxamide has also been found to induce the expression of pro-apoptotic proteins such as Bax and caspase-3, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-(methylthio)phenyl]-2-thiophenecarboxamide has been found to exhibit a range of biochemical and physiological effects. In cancer cells, N-[3-(methylthio)phenyl]-2-thiophenecarboxamide has been found to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy drugs. In addition, N-[3-(methylthio)phenyl]-2-thiophenecarboxamide has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Moreover, N-[3-(methylthio)phenyl]-2-thiophenecarboxamide has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[3-(methylthio)phenyl]-2-thiophenecarboxamide in lab experiments is its ability to induce apoptosis and inhibit cell proliferation in cancer cells. Moreover, N-[3-(methylthio)phenyl]-2-thiophenecarboxamide has been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. However, one of the limitations of using N-[3-(methylthio)phenyl]-2-thiophenecarboxamide in lab experiments is its potential toxicity, as high doses of N-[3-(methylthio)phenyl]-2-thiophenecarboxamide have been found to induce cytotoxicity in normal cells.
Direcciones Futuras
There are several future directions for the research on N-[3-(methylthio)phenyl]-2-thiophenecarboxamide. One of the areas of interest is the development of novel drug delivery systems for N-[3-(methylthio)phenyl]-2-thiophenecarboxamide, which can enhance its bioavailability and reduce its toxicity. Moreover, the development of N-[3-(methylthio)phenyl]-2-thiophenecarboxamide derivatives with improved pharmacokinetic and pharmacodynamic properties is another area of interest. Furthermore, the use of N-[3-(methylthio)phenyl]-2-thiophenecarboxamide in combination with other drugs for the treatment of cancer and other diseases is another area of future research. Additionally, the elucidation of the exact mechanism of action of N-[3-(methylthio)phenyl]-2-thiophenecarboxamide is important for the development of more effective therapies.
Métodos De Síntesis
The synthesis of N-[3-(methylthio)phenyl]-2-thiophenecarboxamide involves the reaction between 3-(methylthio)aniline and 2-thiophenecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in anhydrous conditions using a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is obtained as a white solid and can be purified by recrystallization or column chromatography.
Propiedades
IUPAC Name |
N-(3-methylsulfanylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c1-15-10-5-2-4-9(8-10)13-12(14)11-6-3-7-16-11/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXMSUFIMWFLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5718867.png)
![6-allyl-2-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5718876.png)
![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5718887.png)

![ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5718900.png)




![N-(5-chloro-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5718937.png)
![4-bromo-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5718943.png)

![3-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5718953.png)
